molecular formula C11H7BrClNO3S B1403760 4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride CAS No. 1312100-75-6

4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride

Cat. No. B1403760
CAS RN: 1312100-75-6
M. Wt: 348.6 g/mol
InChI Key: PRPZOWBZYLSCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride, also known as 4-BPB, is an organosulfur compound used as a reagent in organic synthesis. It is a colorless solid that is soluble in organic solvents and can be used in the synthesis of various organic compounds, such as amines, amides, and sulfonamides. It is also used in the synthesis of a variety of pharmaceuticals, such as antibiotics, anti-inflammatory drugs, and anticonvulsants. 4-BPB has also been used in the synthesis of various other compounds, such as dyes, pigments, and fragrances.

Scientific Research Applications

Catalytic Arylation

The use of 4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride in catalytic arylation processes has been explored. For instance, Skhiri et al. (2015) investigated its reactivity in Pd-catalysed desulfitative arylation, demonstrating that (poly)halo-substituted benzenesulfonyl chlorides, including 4-bromobenzenesulfonyl chlorides, can undergo arylations with heteroarenes without cleavage of C–Br bonds, yielding arylated products in moderate to high yields. This process is notable for its regioselectivity and tolerance to various substituents, allowing for subsequent transformations (Skhiri et al., 2015).

Synthetic Routes and Chemical Transformations

Another study by Yuan et al. (2015) focused on the desulfitative Pd-catalysed coupling reaction using benzenesulfonyl chlorides and enones as coupling partners. This research highlighted the versatility of benzenesulfonyl chlorides in synthetic chemistry, particularly in facilitating conjugate addition and arylation processes. The study underscores the potential of using 4-bromobenzenesulfonyl chloride as a central unit in synthesizing substituted bi(hetero)aryls through consecutive conjugate addition following arylations (Yuan et al., 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It is recommended to wear protective gloves/clothing/eye protection/face protection and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes in contact with skin or hair, it is advised to take off immediately all contaminated clothing and rinse skin with water/shower . If it comes in contact with eyes, it is advised to rinse cautiously with water for several minutes . If swallowed, it is advised to rinse mouth and not to induce vomiting . It should be stored locked up in a well-ventilated place and the container should be kept tightly closed . It should be disposed of to an approved waste disposal plant .

properties

IUPAC Name

4-(5-bromopyridin-2-yl)oxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO3S/c12-8-1-6-11(14-7-8)17-9-2-4-10(5-3-9)18(13,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPZOWBZYLSCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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